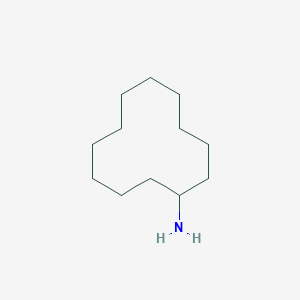

Cyclododecylamine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524958. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

cyclododecanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGGBCVEFUPUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCC(CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061736 | |

| Record name | Cyclododecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502-03-0 | |

| Record name | Cyclododecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclododecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclododecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclododecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclododecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclododecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLODODECANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/363RMR1WER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclododecylamine from Cyclododecanone

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing cyclododecylamine from cyclododecanone, a key transformation in the synthesis of various industrial chemicals and pharmaceutical intermediates. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the chemical processes.

Introduction

This compound is a valuable chemical intermediate, primarily utilized in the production of corrosion inhibitors, surfactants, and as a building block in the synthesis of active pharmaceutical ingredients (APIs). The most common and economically viable starting material for its synthesis is cyclododecanone. This guide will explore the two predominant synthetic routes: direct reductive amination and a two-step process involving the formation and subsequent reduction of cyclododecanone oxime.

Synthesis Pathways

There are two principal methods for the synthesis of this compound from cyclododecanone:

-

Pathway 1: Direct Reductive Amination: This one-pot reaction involves the direct conversion of cyclododecanone to this compound in the presence of an amine source (typically ammonia) and a reducing agent.

-

Pathway 2: Via Cyclododecanone Oxime Intermediate: This two-step approach first involves the conversion of cyclododecanone to its oxime, followed by the reduction of the oxime to the target amine.

The selection of a particular pathway often depends on factors such as desired yield, purity requirements, available reagents, and process scalability.

Pathway 1: Direct Reductive Amination

Direct reductive amination is an efficient method for the synthesis of amines from carbonyl compounds.[1] In this process, cyclododecanone reacts with ammonia to form an intermediate imine, which is then reduced in situ to this compound.

Reaction Scheme

Caption: Direct reductive amination of cyclododecanone.

Experimental Protocol

A typical experimental procedure for the direct reductive amination of cyclododecanone is as follows:

-

Reactor Setup: A high-pressure autoclave reactor is charged with cyclododecanone, a suitable solvent (e.g., methanol or ethanol), and a hydrogenation catalyst (e.g., Raney nickel or palladium on carbon).

-

Ammonia Addition: The reactor is sealed and purged with nitrogen. Anhydrous ammonia is then introduced into the reactor to a specific pressure.

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the mixture is heated to the desired reaction temperature while stirring.

-

Reaction Monitoring: The reaction progress is monitored by measuring the uptake of hydrogen.

-

Work-up: After the reaction is complete, the reactor is cooled, and the excess pressure is released. The catalyst is removed by filtration. The solvent and excess ammonia are removed under reduced pressure.

-

Purification: The crude this compound is purified by distillation under vacuum to yield the final product.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the direct reductive amination of cyclododecanone.

| Parameter | Value | Reference |

| Catalyst | Raney Nickel | [2] |

| Solvent | Methanol | [2] |

| Temperature | 80-120 °C | [2] |

| Hydrogen Pressure | 20-100 atm | [2] |

| Ammonia Pressure | 10-50 atm | N/A |

| Reaction Time | 4-8 hours | N/A |

| Yield | 70-90% | N/A |

Pathway 2: Via Cyclododecanone Oxime Intermediate

This two-step pathway is a classic and reliable method for synthesizing this compound. It involves the initial formation of cyclododecanone oxime, which is a stable intermediate that can be isolated and purified before reduction.

Step 1: Synthesis of Cyclododecanone Oxime

The first step is the reaction of cyclododecanone with hydroxylamine hydrochloride to form cyclododecanone oxime.[3]

Caption: Synthesis of cyclododecanone oxime.

A detailed procedure for the synthesis of cyclododecanone oxime is provided below:[3]

-

Dissolution: In a round-bottom flask, dissolve cyclododecanone (1.0 eq) in 95% ethanol.

-

Reagent Addition: To this solution, add hydroxylamine hydrochloride (1.0 eq) and deionized water. Then, add a 10% aqueous solution of sodium hydroxide.

-

Reflux: Attach a reflux condenser and heat the solution to reflux (approximately 100 °C) using a heating mantle. Maintain reflux for the specified reaction time.

-

Crystallization: After the reaction is complete, cool the mixture in an ice/water bath to induce crystallization of the oxime.

-

Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Drying: Allow the crystals to air dry on filter paper. The product is typically of high purity and can be used in the next step without further purification.

| Parameter | Value | Reference |

| Solvent | 95% Ethanol/Water | [3] |

| Base | Sodium Hydroxide | [3] |

| Temperature | Reflux (100 °C) | [3] |

| Reaction Time | 1 hour | [3] |

| Yield | ~95% | [3] |

Step 2: Reduction of Cyclododecanone Oxime

The second step involves the reduction of the cyclododecanone oxime to this compound. Catalytic hydrogenation is a common and effective method for this transformation.[2][4]

Caption: Reduction of cyclododecanone oxime to this compound.

The following is a general procedure for the catalytic hydrogenation of cyclododecanone oxime:

-

Reactor Setup: A high-pressure hydrogenation reactor is charged with cyclododecanone oxime, a suitable solvent (e.g., ethanol or acetic acid), and a hydrogenation catalyst (e.g., Raney nickel, palladium on carbon, or platinum oxide).

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure. The reaction mixture is heated and stirred.

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the cessation of hydrogen uptake.

-

Work-up: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration.

-

Isolation and Purification: The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation.

| Parameter | Value | Reference |

| Catalyst | Raney Nickel | [2] |

| Solvent | Ethanol | [2] |

| Temperature | 80 °C | [2] |

| Hydrogen Pressure | 20 atm | [2] |

| Reaction Time | 20 hours | [2] |

| Yield | High | N/A |

Comparative Analysis of Synthesis Pathways

| Feature | Direct Reductive Amination | Via Cyclododecanone Oxime |

| Number of Steps | One-pot | Two steps |

| Intermediate Isolation | No | Yes (Oxime) |

| Overall Yield | 70-90% | Potentially higher overall yield due to high-yielding individual steps (~90% for oximation) |

| Process Complexity | Simpler, more direct | More complex, requires isolation of intermediate |

| Reagent Handling | Requires handling of ammonia and high-pressure hydrogen | Involves handling of hydroxylamine hydrochloride |

| Purity of Product | May require more rigorous purification to remove by-products | Purity of the final product can be higher due to the purification of the oxime intermediate |

Logical Workflow for Synthesis Pathway Selection

Caption: Decision workflow for selecting a synthesis pathway.

Conclusion

Both direct reductive amination and the two-step synthesis via a cyclododecanone oxime intermediate are effective methods for the preparation of this compound from cyclododecanone. The choice between these pathways will be dictated by the specific requirements of the synthesis, including purity, yield, process efficiency, and available equipment. For applications demanding high purity, the two-step process involving the isolation and purification of the oxime intermediate is often preferred. Conversely, for large-scale industrial production where process simplification is a key consideration, direct reductive amination may be the more advantageous route. This guide provides the necessary technical details to aid researchers and professionals in making an informed decision for their synthetic needs.

References

An In-depth Technical Guide to the Physical Properties of Cyclododecylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of cyclododecylamine, specifically its melting and boiling points. The information contained herein is intended to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties of this compound

This compound is a primary amine attached to a twelve-carbon ring. Its physical state at ambient temperature is a solid, transitioning to a clear, slightly yellow liquid upon melting. Understanding its melting and boiling points is crucial for its handling, purification, and application in various chemical syntheses.

Quantitative Data Summary

The experimentally determined and calculated physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Melting Point | 27-29 °C | (lit.) |

| Boiling Point | 122-124 °C | at 7 mm Hg (lit.) |

| Molecular Formula | C12H25N | |

| Molecular Weight | 183.33 g/mol | |

| Density | 0.9093 g/cm³ | (rough estimate) |

| Refractive Index | 1.487-1.489 | |

| Flash Point | >110 °C (>230 °F) |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the melting and boiling points of this compound. These protocols are based on established laboratory techniques for organic compounds.

Melting Point Determination

The melting point of this compound can be accurately determined using the capillary method with a calibrated melting point apparatus.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small sample of this compound is finely powdered using a mortar and pestle to ensure uniform heat distribution.[3][4]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid to a height of 2-3 mm.[1][4]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.

-

Initial Rapid Heating: The apparatus is heated rapidly to determine an approximate melting range. This allows for a more precise measurement in subsequent trials.

-

Accurate Determination: A fresh sample is prepared and the apparatus is heated to a temperature approximately 10-15 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C per minute.[1]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[1][5] For a pure substance, this range is typically narrow (0.5-1 °C).[1]

Boiling Point Determination (Reduced Pressure)

Due to the relatively high boiling point of this compound at atmospheric pressure, distillation under reduced pressure is the preferred method for its purification and boiling point determination to prevent decomposition. The micro-boiling point method is suitable for this purpose.

Apparatus:

-

Thiele tube or a similar heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Vacuum source and manometer

-

Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed in the test tube with the open end downwards.

-

Apparatus Assembly: The test tube is attached to a thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Pressure Reduction: The system is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 7 mm Hg), as measured by a manometer.

-

Heating: The Thiele tube is gently and uniformly heated.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

-

Cooling and Recording: The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific reduced pressure.[6]

Logical Workflow and Relationships

The following diagrams illustrate the logical workflow for determining the physical properties of this compound and the relationship between purity and melting point.

Caption: Workflow for determining the physical properties of this compound.

Caption: Relationship between the purity of this compound and its melting point.

References

An In-depth Technical Guide to Cyclododecylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental physicochemical properties of cyclododecylamine, a cycloaliphatic amine that finds applications in various chemical syntheses and research contexts.

Core Physicochemical Data

The essential molecular and physical properties of this compound are summarized below. This data is foundational for its use in experimental research and chemical manufacturing.

| Property | Value | Citations |

| Molecular Formula | C12H25N | [1][2][3][4][5] |

| Molecular Weight | 183.33 g/mol | [1][5] |

| IUPAC Name | Cyclododecanamine | [1][2] |

| CAS Registry Number | 1502-03-0 | [2] |

Experimental Protocols: A Conceptual Framework

While specific, detailed experimental protocols are highly dependent on the research question, a general workflow for the characterization and purity assessment of a chemical substance like this compound is presented. This serves as a foundational methodology that can be adapted for more specific applications.

Objective: To verify the identity and determine the purity of a this compound sample.

Materials and Equipment:

-

This compound sample

-

Solvents (e.g., methanol, chloroform)

-

Internal standard (e.g., undecane)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Fourier-transform infrared (FTIR) spectrometer

-

Nuclear magnetic resonance (NMR) spectrometer (¹H and ¹³C)

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Sample Preparation:

-

Accurately weigh a precise amount of the this compound sample.

-

Dissolve the sample in a suitable volatile solvent to a known concentration.

-

For quantitative analysis, add a known amount of an internal standard.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject the prepared sample into the GC-MS system.

-

The gas chromatograph will separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

The mass spectrometer will then analyze the separated components, providing a mass spectrum for each.

-

The retention time and the mass spectrum of the major peak should be compared to a reference standard of this compound to confirm its identity.

-

The purity can be estimated by calculating the peak area percentage of the this compound peak relative to the total peak areas of all components.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Obtain an FTIR spectrum of the neat this compound sample.

-

Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in this compound, such as N-H stretches (around 3300-3400 cm⁻¹) and C-H stretches (around 2850-2950 cm⁻¹).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

The chemical shifts, integration, and splitting patterns of the signals in the ¹H NMR spectrum should be consistent with the structure of this compound.

-

The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule.

-

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the chemical analysis of a compound such as this compound, from initial sample receipt to final data interpretation and reporting.

References

- 1. Cyclododecanamine | C12H25N | CID 2897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 1502-03-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. PubChemLite - this compound (C12H25N) [pubchemlite.lcsb.uni.lu]

- 5. 1502-03-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Cyclododecylamine Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cyclododecylamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility characteristics, the underlying chemical principles governing its solubility, and detailed experimental protocols for determining solubility. This information is crucial for researchers and professionals working with this compound in synthesis, formulation, and other applications.

Introduction to this compound

This compound is a primary aliphatic amine with the chemical formula C₁₂H₂₅N. It consists of a twelve-carbon cycloalkane ring attached to an amino group. Its structure, featuring a large nonpolar hydrocarbon ring and a polar amino group, dictates its solubility behavior. It is a colorless liquid or a low-melting solid, widely used in the production of surfactants, corrosion inhibitors, and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Understanding its solubility is paramount for its effective use in various chemical processes.

Solubility of this compound in Organic Solvents

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Soluble | The amine group can form hydrogen bonds with the hydroxyl group of alcohols. The alkyl chain has favorable interactions with the alcohol's alkyl part. |

| Hydrocarbons | Hexane, Toluene | Soluble | "Like dissolves like." The nonpolar cyclododecyl ring has strong van der Waals interactions with nonpolar hydrocarbon solvents. |

| Ethers | Diethyl Ether | Soluble | Diethyl ether is a relatively nonpolar solvent that can effectively solvate the large hydrocarbon part of this compound. |

| Ketones | Acetone | Soluble | Acetone has an intermediate polarity and can solvate both the nonpolar ring and, to a lesser extent, the polar amine group. |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with large hydrocarbon components. |

| Water | Sparingly Soluble to Insoluble | The large hydrophobic cyclododecyl group significantly limits its solubility in water, despite the presence of the polar amine group that can form hydrogen bonds. |

Experimental Protocols for Determining Solubility

The following are detailed methodologies for determining the solubility of a compound like this compound. These protocols are based on standard laboratory practices for solubility assessment.

General Qualitative Solubility Test

This test provides a quick assessment of solubility in various solvents.

Materials:

-

This compound

-

A range of test solvents (e.g., water, methanol, ethanol, hexane, toluene, diethyl ether, acetone, chloroform)

-

Test tubes and rack

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Add a small, accurately measured amount of this compound (e.g., 10 mg for a solid or 10 µL for a liquid) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution. If the solute completely dissolves, it is considered "soluble." If some of the solute remains undissolved, it is "partially soluble" or "insoluble."

-

If the compound appears to be soluble, gradually add more solute until saturation is reached to get a semi-quantitative estimate.

Quantitative Solubility Determination by the Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

High-purity solvent of interest

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., GC-FID, HPLC-UV, or titration)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask or vial. The presence of undissolved solute is essential to ensure saturation.

-

Place the sealed container in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies may be needed to determine the time to reach equilibrium.

-

After equilibration, allow the mixture to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with the solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID).

-

Calculate the solubility from the measured concentration and the dilution factor. The result is typically expressed in mg/mL, g/100 g solvent, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination.

Factors Influencing this compound Solubility

Caption: Relationship between structure and solubility.

This compound in Drug Development

While this compound itself is not typically a final drug product, its derivatives and structurally related compounds can have applications in drug development. For instance, the lipophilic cyclododecyl group can be incorporated into drug candidates to enhance their membrane permeability and bioavailability. Understanding the solubility of the parent amine is a critical first step in the synthesis and formulation of such derivatives. The principles of its solubility in organic solvents are directly applicable to handling these more complex molecules in a laboratory and manufacturing setting.

Conclusion

This compound exhibits excellent solubility in a wide range of nonpolar and moderately polar organic solvents due to its large hydrophobic cyclododecyl moiety. Its solubility in polar protic solvents is facilitated by the presence of the primary amine group. While quantitative data is scarce, the provided experimental protocols offer a robust framework for determining its precise solubility in solvents relevant to specific research and development needs. The understanding and determination of its solubility are fundamental for its application in chemical synthesis and the development of new materials and potential therapeutic agents.

References

An In-depth Technical Guide to the Fundamental Reactivity of Primary Amines, Featuring Cyclododecylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Primary amines are a cornerstone of organic chemistry, defined by the nucleophilic and basic nature of their nitrogen-bound lone pair of electrons. Their reactivity is fundamental to countless applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials. This technical guide provides an in-depth exploration of the core reactivity principles of primary amines, using cyclododecylamine as a representative model of a sterically hindered, lipophilic primary amine. We will cover its fundamental physicochemical properties, core reactivity patterns including basicity and nucleophilicity, and key transformations such as N-alkylation and N-acylation. Detailed experimental protocols and quantitative data are presented to provide a practical framework for laboratory applications.

Introduction to Primary Amine Reactivity

The chemical behavior of primary amines (R-NH₂) is dominated by the lone pair of electrons on the nitrogen atom. This electron pair makes amines both Brønsted-Lowry bases (proton acceptors) and Lewis bases/nucleophiles (electron pair donors).[1] this compound, with its large C₁₂ carbocyclic ring, serves as an excellent case study. While it behaves chemically as a typical primary amine, its bulky cycloaliphatic group introduces significant steric hindrance and lipophilicity, which can influence reaction kinetics and solubility profiles.[2][3]

Physicochemical and Basicity Data

The properties of an amine are crucial for predicting its behavior in a reaction. The large alkyl structure of this compound renders it highly soluble in organic solvents but poorly soluble in water.[4] Its basicity, a measure of its ability to accept a proton, is quantified by the pKa of its conjugate acid (the ammonium ion, R-NH₃⁺). A higher pKa value for the conjugate acid corresponds to a stronger base.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₅N | [6] |

| Molecular Weight | 183.33 g/mol | [6] |

| Melting Point | 27-29 °C | [2] |

| Boiling Point | 122-124 °C (at 7 mmHg) | [2] |

| Predicted pKa (Conjugate Acid) | 10.98 ± 0.20 | ChemicalBook |

Table 2: Comparative Basicity of Selected Primary Amines

| Amine | Structure | pKa of Conjugate Acid (R-NH₃⁺) |

| Ammonia | NH₃ | 9.24 |

| Aniline | C₆H₅NH₂ | 4.63 |

| This compound | C₁₂H₂₃NH₂ | ~10.98 (Predicted) |

| Propylamine | CH₃CH₂CH₂NH₂ | 10.71 |

| Benzylamine | C₆H₅CH₂NH₂ | 9.33 |

| [Source: pKa values, except for this compound, are from established literature sources.][5] |

The data indicates that this compound is a relatively strong base, comparable to other aliphatic amines and significantly stronger than aromatic amines like aniline, where the lone pair is delocalized into the aromatic ring.[5]

Core Reactivity Principles: Nucleophilicity

While related to basicity, nucleophilicity specifically describes the rate at which an amine attacks an electron-deficient center (an electrophile).[1] The dominant reactivity of amines, aside from their basicity, is their nucleophilicity.[3] This reactivity is central to the formation of new carbon-nitrogen bonds.

The nitrogen lone pair in this compound readily attacks electrophilic carbons, such as those in alkyl halides or carbonyl groups. This initial attack is the key step in many essential transformations, including alkylation and acylation.

Caption: General mechanism of nucleophilic attack by a primary amine.

Key Reactions of this compound

N-Alkylation

N-alkylation involves the reaction of an amine with an alkyl halide (e.g., R'-X) in a nucleophilic substitution reaction (typically Sₙ2).[7] The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide. This reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts.[7] Using the amine itself as the base to neutralize the H-X produced requires two equivalents of the starting amine.

Caption: A typical experimental workflow for the N-alkylation of a primary amine.

N-Acylation to Form Amides

N-acylation is the reaction of an amine with an acylating agent, such as an acyl chloride or acid anhydride, to form a stable amide bond.[8] This is one of the most reliable and fundamental reactions of primary amines. The reaction is typically fast and high-yielding. A non-nucleophilic base, such as triethylamine or pyridine, is often added to scavenge the HCl produced when using an acyl chloride.[9] Unlike alkylation, acylation is easy to control, as the resulting amide is significantly less nucleophilic than the starting amine, preventing further reaction.

Caption: Logical pathway for the N-acylation of this compound.

Detailed Experimental Protocols

The following protocols are generalized procedures and should be adapted based on the specific substrate and scale. Standard laboratory safety precautions must be followed.

Protocol: N-Alkylation of this compound with 1-Bromobutane

Objective: To synthesize N-butylthis compound.

Materials:

-

This compound (10.0 g, 54.5 mmol)

-

1-Bromobutane (3.74 g, 27.3 mmol)

-

Potassium carbonate (K₂CO₃), anhydrous (7.5 g, 54.5 mmol)

-

Acetonitrile (100 mL), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

To a 250 mL round-bottom flask, add this compound, anhydrous potassium carbonate, and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromobutane to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the pure N-butylthis compound.

Protocol: N-Acylation of this compound with Acetyl Chloride

Objective: To synthesize N-cyclododecylacetamide.

Materials:

-

This compound (5.0 g, 27.3 mmol)

-

Triethylamine (Et₃N) (4.2 mL, 30.0 mmol)

-

Acetyl chloride (2.14 g, 27.3 mmol)

-

Dichloromethane (DCM), anhydrous (100 mL)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound and triethylamine in anhydrous DCM.[8]

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve acetyl chloride in a minimal amount of anhydrous DCM.

-

Add the acetyl chloride solution dropwise to the stirred amine solution at 0 °C over 20 minutes using a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[8]

-

Monitor the reaction progress by TLC.

-

Quench the reaction by adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl (2 x 40 mL), saturated NaHCO₃ solution (2 x 40 mL), and brine (1 x 40 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-cyclododecylacetamide, which can be further purified by recrystallization.

Applications in Synthesis

The reactivity of this compound is not merely academic. It is a precursor in the synthesis of the agricultural fungicide Dodemorph. This process involves an initial reaction with propylene oxide, showcasing the amine's nucleophilicity, followed by a cyclization step.[2][3]

Conclusion

This compound exemplifies the fundamental reactivity of primary aliphatic amines. Its chemistry is dictated by the basic and nucleophilic character of the nitrogen lone pair. Key reactions such as N-alkylation and N-acylation provide robust methods for forming C-N bonds, enabling the construction of more complex molecular architectures. Understanding these core principles, along with the practical considerations outlined in the experimental protocols, is essential for researchers in organic synthesis and drug development.

References

- 1. Dodecylamine | C12H27N | CID 13583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1502-03-0 [amp.chemicalbook.com]

- 3. This compound | 1502-03-0 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Cyclododecanamine | C12H25N | CID 2897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 8. benchchem.com [benchchem.com]

- 9. Reddit - The heart of the internet [reddit.com]

Potential Research Applications of Cyclododecylamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclododecylamine, a primary aliphatic amine featuring a 12-membered carbon ring, serves as a versatile building block for a diverse range of derivatives with significant potential in various scientific and industrial fields. The unique combination of a bulky, hydrophobic cyclododecyl group and a reactive primary amine functionality allows for the synthesis of novel molecules with tailored properties. This technical guide explores the synthesis, properties, and promising research applications of key this compound derivatives, providing a comprehensive resource for researchers in drug discovery, materials science, and catalysis.

Quaternary Ammonium Salts: Surfactants and Antimicrobial Agents

The quaternization of the primary amine group in this compound leads to the formation of quaternary ammonium salts (QAS). These cationic surfactants exhibit excellent surface activity and potent antimicrobial properties.

Synthesis of this compound-Based Quaternary Ammonium Salts

A common method for the synthesis of QAS from this compound is the Menschutkin reaction, which involves the alkylation of the amine. For example, the reaction of this compound with an alkyl halide, such as methyl iodide or a long-chain alkyl bromide, in the presence of a base like potassium carbonate, yields the corresponding quaternary ammonium salt.

Experimental Protocol: Synthesis of N,N,N-Trimethylcyclododecylammonium Iodide

-

Materials: this compound, methyl iodide, potassium carbonate, and a suitable solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add potassium carbonate (3 equivalents) to the solution to act as a base.

-

Add methyl iodide (3.5 equivalents) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the pure N,N,N-trimethylcyclododecylammonium iodide.

-

-

Characterization: The structure and purity of the synthesized compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties and Applications

This compound-based QAS are expected to exhibit low critical micelle concentrations (CMC) due to the large hydrophobic cyclododecyl group. This property makes them efficient surfactants for applications in detergents, emulsifiers, and phase transfer catalysts.

Antimicrobial Activity

QAS are well-known for their broad-spectrum antimicrobial activity. The cationic headgroup interacts with the negatively charged microbial cell membrane, leading to its disruption and subsequent cell death. The hydrophobic tail facilitates the insertion of the molecule into the lipid bilayer.

Table 1: Antimicrobial Activity of Representative Amide Derivatives (MIC80, µg/mL) [1]

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |

| F5 | 32 | 128 | 32 |

| F7 | 128 | >128 | 64 |

| F9 | 64 | 32 | 64 |

| F29 | 32 | >128 | >128 |

| F31 | >128 | 64 | >128 |

| F45 | >128 | 32 | >128 |

| F53 | 64 | 128 | >128 |

| Ciprofloxacin | 2 | 2 | - |

| Fluconazole | - | - | 2 |

Note: Data for amide derivatives containing a cyclopropane moiety, which can serve as a structural analogue to the cyclododecyl group in terms of exploring structure-activity relationships.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [1]

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

-

Method: The broth microdilution method is a standard procedure.

-

Prepare a series of twofold dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

-

Schiff Bases: Corrosion Inhibitors and Ligands for Catalysis

The reaction of the primary amine group of this compound with aldehydes or ketones yields Schiff bases, which are versatile intermediates and possess interesting biological and chemical properties.

Synthesis of this compound-Based Schiff Bases

The synthesis of Schiff bases is typically a straightforward condensation reaction.

Experimental Protocol: Synthesis of a this compound-Salicylaldehyde Schiff Base [2]

-

Materials: this compound, salicylaldehyde, and a solvent (e.g., ethanol).

-

Procedure:

-

Dissolve equimolar amounts of this compound and salicylaldehyde in ethanol in a round-bottom flask.

-

Reflux the reaction mixture for a few hours (e.g., 2-4 hours). The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

-

Collect the solid product by filtration and wash it with cold ethanol.

-

Recrystallize the product from a suitable solvent to obtain the pure Schiff base.

-

-

Characterization: Characterize the synthesized Schiff base using FTIR, NMR, and MS to confirm its structure.

Application as Corrosion Inhibitors

Schiff bases containing heteroatoms (like N and O) and aromatic rings can act as effective corrosion inhibitors for metals, particularly steel in acidic media. They function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.

Table 2: Corrosion Inhibition Efficiency of a Representative Schiff Base (MMPC) on Mild Steel in 1 M HCl [3]

| Concentration (mM) | Inhibition Efficiency (%) at 303 K |

| 0.1 | - |

| 0.2 | - |

| 0.3 | - |

| 0.4 | - |

| 0.5 | 97.13 |

| 1.0 | - |

Note: Data for a Schiff base derived from a different amine, illustrating the high efficiency achievable.[3]

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Study [3]

-

Materials: Mild steel coupons of known dimensions and weight, corrosive medium (e.g., 1 M HCl), and the synthesized Schiff base inhibitor.

-

Procedure:

-

Immerse pre-weighed mild steel coupons in the corrosive solution with and without different concentrations of the Schiff base inhibitor.

-

Maintain the solutions at a constant temperature for a specified period (e.g., 5 hours).

-

After the immersion period, remove the coupons, wash them with a suitable cleaning solution to remove corrosion products, dry, and re-weigh them.

-

Calculate the corrosion rate and the inhibition efficiency (IE%) using the following formulas:

-

Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

-

IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

-

-

Ligands for Transition Metal Catalysis

The imine nitrogen and other donor atoms in Schiff bases make them excellent ligands for coordinating with transition metals. The resulting metal complexes can exhibit catalytic activity in various organic transformations, such as oxidation, reduction, and C-C coupling reactions. The bulky cyclododecyl group can influence the steric environment around the metal center, potentially leading to unique selectivity.

N-Substituted Derivatives: Agrochemicals and Bioactive Compounds

The primary amine of this compound can be readily functionalized to introduce various substituents, leading to a wide array of derivatives with potential applications in agriculture and medicine.

Dodemorph: A Commercial Fungicide

A notable application of this compound is in the synthesis of the agricultural fungicide Dodemorph. This involves the reaction of this compound with propylene oxide followed by cyclization.

Logical Relationship: Synthesis of Dodemorph

Caption: Synthesis pathway of the fungicide Dodemorph from this compound.

Other Bioactive Derivatives

N-alkylation and N-arylation of this compound can lead to compounds with potential biological activities, including antifungal and cytotoxic properties. The large lipophilic cyclododecyl group can enhance the ability of these molecules to cross cell membranes.

Mineral Processing: Flotation Collectors

Long-chain amines are widely used as collectors in the froth flotation of various minerals. Dodecylamine, a linear C12 amine, is a known flotation collector. Due to its similar chain length and hydrophobic character, this compound and its derivatives are promising candidates for use as selective flotation collectors in mineral processing. They can selectively adsorb onto the surface of specific minerals, rendering them hydrophobic and allowing them to be separated from the gangue.

Conclusion

This compound derivatives represent a class of compounds with a broad and largely untapped potential for research and development. The ability to readily modify the primary amine functionality allows for the creation of a vast library of molecules with diverse physicochemical and biological properties. From potent antimicrobial agents and corrosion inhibitors to specialized ligands for catalysis and agricultural chemicals, the applications of this compound derivatives are extensive. This guide provides a foundational understanding and practical protocols to encourage further exploration and innovation in this exciting area of chemistry. Further research focusing on the systematic synthesis and evaluation of a wider range of this compound derivatives is warranted to fully realize their potential.

References

Cyclododecylamine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the safety and handling precautions for cyclododecylamine. The information is intended to guide laboratory and manufacturing practices to ensure the safe use of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the conditions under which the material can be safely handled and stored.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₅N | [1][2] |

| Molecular Weight | 183.33 g/mol | [1][2] |

| Appearance | Clear, slightly yellow liquid after melting; Colorless to off-white solid below 27°C. | [3] |

| Melting Point | 27-29 °C | [1] |

| Boiling Point | 122-124 °C at 7 mm Hg | [1] |

| Flash Point | 121 °C (250 °F) | [1][3] |

| pKa | 10.98 ± 0.20 (Predicted) | [3] |

| CAS Number | 1502-03-0 | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[4] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[5] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation.[5] |

GHS Pictograms:

Corrosion, Health Hazard, Harmful

Signal Word: Danger[4]

Experimental Protocols

The hazard classifications listed above are determined through standardized experimental protocols. The following sections outline the general methodologies for these key toxicological endpoints.

Acute Oral Toxicity

Acute oral toxicity is typically determined using methods outlined in OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure) .[1][6] These studies provide information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[2]

General Procedure (Fixed Dose Procedure - OECD 420): [7]

-

Animal Selection: Healthy, young adult rodents (commonly rats, with females often being slightly more sensitive) are used.[7]

-

Housing and Acclimatization: Animals are housed in suitable cages for at least 5 days prior to dosing to allow for acclimatization to laboratory conditions.[7]

-

Dose Preparation and Administration: The test substance is typically administered orally via gavage. Doses are prepared in an appropriate vehicle (e.g., water or corn oil).[1]

-

Sighting Study: A preliminary sighting study is conducted with a small number of animals to determine the appropriate starting dose for the main study.[7]

-

Main Study: Groups of animals of a single sex are dosed in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[7]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory and nervous systems), and body weight changes for at least 14 days.[7]

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.[1]

Acute Dermal Toxicity

The potential for adverse effects from short-term dermal exposure is assessed using OECD Test Guideline 402 (Acute Dermal Toxicity) .[8][9][10]

General Procedure (OECD 402): [9][11]

-

Animal Selection: Young adult rats (200-300g) with healthy, intact skin are typically used.[10]

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal/flank area of the test animals (covering at least 10% of the body surface area).[10][11]

-

Dose Application: The test substance is applied uniformly over the shaved area and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[9][11]

-

Dose Levels: A limit test at a high dose (e.g., 2000 mg/kg) may be performed initially. If toxicity is observed, a full study with multiple dose groups is conducted.[9]

-

Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly. The application site is also examined for skin irritation.[11]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[9]

In Vitro Skin Corrosion

To assess the potential for a chemical to cause irreversible skin damage, in vitro methods using reconstructed human epidermis (RhE) are employed, following OECD Test Guideline 431 .[4][12][13]

General Procedure (OECD 431): [4][14]

-

Test System: A three-dimensional reconstructed human epidermis model with a functional stratum corneum is used.[4][12]

-

Application of Test Chemical: The test chemical (liquid or solid) is applied topically to the surface of the RhE tissue.[14]

-

Exposure Times: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).

-

Viability Assessment: After exposure, the tissue is rinsed and incubated with a vital dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The enzymatic conversion of MTT to a colored formazan product by viable cells is measured spectrophotometrically.[4]

-

Data Interpretation: A reduction in cell viability below certain thresholds at specific exposure times indicates that the chemical is corrosive.[14]

In Vitro Eye Irritation

The potential for a substance to cause serious eye damage or irritation can be evaluated using various in vitro methods, such as the Reconstructed human Cornea-like Epithelium (RhCE) test method (OECD Test Guideline 492) or the Short Time Exposure (STE) test (OECD Test Guideline 491) .[15]

General Procedure (RhCE - OECD 492):

-

Test System: A reconstructed human cornea-like epithelium tissue model is used.

-

Application of Test Chemical: The test chemical is applied topically to the surface of the RhCE tissue.

-

Exposure and Post-Exposure Incubation: The tissue is exposed for a defined period, after which the chemical is removed, and the tissue is incubated.

-

Viability Assessment: Cell viability is determined using the MTT assay, similar to the skin corrosion test.

-

Data Interpretation: The reduction in tissue viability is used to predict the eye irritation potential of the chemical.

Handling and Storage Precautions

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemically resistant gloves (e.g., butyl rubber, nitrile rubber) and a lab coat or other protective clothing.

-

Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Safe Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Keep containers tightly closed when not in use.

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.

-

Keep container tightly closed.[6]

First Aid Measures

Immediate action is required in case of exposure to this compound.

Caption: First aid procedures for different routes of exposure to this compound.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Personal Precautions

-

Evacuate personnel from the spill area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 4.1).

-

Avoid breathing vapors, mist, or gas.

Environmental Precautions

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the product enter drains, surface water, or ground water.

Methods for Cleaning Up

-

For liquid spills: Absorb with an inert material (e.g., sand, diatomaceous earth, vermiculite) and place in a suitable, closed container for disposal.

-

For solid spills: Carefully sweep up or vacuum the material and place it into a suitable, closed container for disposal. Avoid generating dust.

-

Wash the spill area with soap and water after material pickup is complete.

References

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. westlab.com [westlab.com]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 11. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 12. scantox.com [scantox.com]

- 13. iivs.org [iivs.org]

- 14. oecd.org [oecd.org]

- 15. thepsci.eu [thepsci.eu]

An In-depth Technical Guide to the Spectral Analysis of Cyclododecylamine: NMR and IR Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of cyclododecylamine. Detailed experimental protocols, data interpretation, and visual representations are included to support researchers in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a few key signals corresponding to the different types of protons in the molecule. Due to the high flexibility and symmetry of the cyclododecyl ring, the majority of the methylene protons typically appear as a broad, unresolved multiplet.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.7 | Multiplet | 1H | CH-NH₂ |

| ~1.3-1.5 | Broad Multiplet | ~22H | -(CH₂)₁₁- |

| ~1.1 | Singlet (broad) | 2H | -NH₂ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of this compound. Due to the symmetry of the large ring, several carbon signals may overlap.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~52 | C-NH₂ |

| ~33 | CH₂ adjacent to C-NH₂ |

| ~24 | Other CH₂ of the ring |

| ~23 | Other CH₂ of the ring |

| ~22 | Other CH₂ of the ring |

Note: Chemical shifts are referenced to TMS at 0 ppm. The assignments are based on typical chemical shift ranges for similar cycloalkanes and amines.

Experimental Protocol for NMR Analysis

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the amine and alkane moieties.

IR Spectral Data

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360-3280 | Medium, Broad | N-H stretching (asymmetric and symmetric) of the primary amine |

| 2920-2850 | Strong | C-H stretching of the methylene groups |

| 1620-1560 | Medium | N-H bending (scissoring) of the primary amine |

| 1465 | Medium | C-H bending (scissoring) of the methylene groups |

| ~840 | Broad | N-H wagging of the primary amine |

Experimental Protocol for IR Analysis

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (for liquid samples):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place a small drop of neat this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, creating a thin liquid film between the plates.

-

Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is typically 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the workflow for the spectral analysis of this compound.

Caption: Workflow for NMR and IR spectral analysis of this compound.

Methodological & Application

Synthesis of Cyclododecylamine: An Experimental Protocol for Researchers

Application Note

This document provides a comprehensive experimental protocol for the synthesis of cyclododecylamine, a valuable chemical intermediate in the development of pharmaceuticals and other specialty chemicals. The primary synthetic route detailed herein is the reductive amination of cyclododecanone. This method is widely employed for its efficiency and selectivity in converting ketones to their corresponding primary amines.

The protocol is designed for researchers and scientists in organic chemistry and drug development. It outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of this compound. Additionally, this note includes a summary of expected quantitative data and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Reaction Scheme

The overall reaction for the synthesis of this compound from cyclododecanone via reductive amination is as follows:

Cyclododecanone + Ammonia + Reducing Agent → this compound

This process involves the initial formation of an imine intermediate from the reaction of cyclododecanone with ammonia, which is then reduced in situ to the desired primary amine.

Quantitative Data Summary

The yield and purity of this compound can vary depending on the specific reagents and conditions used. Below is a table summarizing typical data for the reductive amination of cyclic ketones to primary amines, providing an expected range for the synthesis of this compound.

| Method | Key Reagents | Typical Yield (%) | Typical Purity (%) | Reference Compound |

| Catalytic Hydrogenation | H₂, NH₃, Metal Catalyst (e.g., Ni, Co) | 85-95 | >98 | Various cyclic ketones |

| Sodium Borohydride Reduction | NaBH₄, NH₄Cl, Ti(OiPr)₄ | 80-90 | >97 | Acetophenone |

| Sodium Borohydride/Silica Gel | NaBH₄, NH₃ (from NH₄Cl), Silica Gel | 75-85 | >95 | Various aldehydes/ketones |

Experimental Protocol: Reductive Amination using Titanium(IV) Isopropoxide and Sodium Borohydride

This protocol details a robust method for the synthesis of this compound from cyclododecanone using titanium(IV) isopropoxide as a Lewis acid and water scavenger, and sodium borohydride as the reducing agent.[1]

Materials and Equipment

-

Reagents:

-

Cyclododecanone

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

Ammonium chloride (NH₄Cl)

-

Triethylamine (NEt₃)

-

Absolute Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

2M Aqueous ammonia (NH₃)

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl, for salt formation if desired)

-

-

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Septum and nitrogen/argon inlet for inert atmosphere

-

Stir plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer and/or GC-MS for product characterization

-

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclododecanone (1.0 eq.) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add ammonium chloride (2.0 eq.) and triethylamine (2.0 eq.). Subsequently, add titanium(IV) isopropoxide (2.0 eq.) dropwise at room temperature. The mixture is then stirred vigorously in a capped flask for 10-12 hours at room temperature to facilitate imine formation.[1]

-

Reduction: After the initial stirring period, cool the reaction mixture in an ice bath. Carefully add sodium borohydride (1.5 eq.) portion-wise to the cooled mixture.[1] Allow the reaction to slowly warm to room temperature and continue stirring for an additional 7-8 hours.[1]

-

Workup: Quench the reaction by carefully pouring the mixture into a 2M aqueous ammonia solution.[1] Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Further Purification (Optional): The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve the crude amine in diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete. The salt can then be collected by filtration and washed with cold ether.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Cyclododecylamine as a Catalyst in Organic Reactions

Disclaimer: Direct catalytic applications of cyclododecylamine in organic reactions are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the established catalytic activity of sterically similar primary amines, such as cyclohexylamine and other bulky primary amines. These examples are intended to serve as a starting point for researchers interested in exploring the catalytic potential of this compound. The provided protocols may require optimization for specific substrates and reaction conditions.

Introduction

This compound, a primary amine with a large, sterically demanding cycloaliphatic substituent, holds potential as an organocatalyst in a variety of organic transformations. Its bulky nature can influence the stereochemical outcome of reactions and potentially offer unique reactivity compared to smaller primary amine catalysts. Primary amines are known to catalyze reactions such as aldol condensations, Knoevenagel condensations, Michael additions, and multicomponent reactions through the formation of nucleophilic enamines or electrophilic iminium ions. The large cyclododecyl group may play a crucial role in controlling the approach of substrates to the catalytically active center, thereby influencing selectivity.

Application 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form a C=C double bond. Primary amines are effective catalysts for this transformation. The sterically hindered nature of this compound can be advantageous in preventing undesired side reactions.

General Reaction Scheme:

Caption: General scheme of a Knoevenagel condensation.

Experimental Protocol (Analogous Example using a Generic Primary Amine):

Reaction: Knoevenagel condensation of an aromatic aldehyde with an active methylene compound.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde): 1.0 mmol

-

Active methylene compound (e.g., malononitrile or ethyl cyanoacetate): 1.0 mmol

-

Primary amine catalyst (e.g., piperidine): 0.1 mmol (10 mol%)

-

Solvent (e.g., ethanol or toluene): 5 mL

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and the solvent (5 mL).

-

Add the primary amine catalyst (0.1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data (Hypothetical for this compound, based on similar catalysts):

| Entry | Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Malononitrile | 10 | Ethanol | 2 | >95 |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | 10 | Ethanol | 2 | >95 |

| 3 | Benzaldehyde | Ethyl cyanoacetate | 10 | Toluene | 4 | 92 |

| 4 | 4-Nitrobenzaldehyde | Ethyl cyanoacetate | 10 | Toluene | 3 | 96 |

Application 2: Synthesis of Quinoxaline Derivatives (Aza-Michael/Condensation Cascade)